molecular formula C22H13F2N3 B6511951 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932463-81-5

1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6511951
CAS No.: 932463-81-5
M. Wt: 357.4 g/mol
InChI Key: BFBNVVIMYOHRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of potential anti-inflammatory and anticancer agents. This compound belongs to the pyrazolo[4,3-c]quinoline family, a class of heterocyclic systems known for their diverse biological activities . Its core structure serves as a key pharmacophore for probing biological pathways involved in inflammatory responses and tumor proliferation. In anti-inflammatory research, closely related pyrazolo[4,3-c]quinoline derivatives have demonstrated potent efficacy by targeting key mediators of the inflammatory cascade. Studies show that such compounds can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophage cells, a standard model for screening anti-inflammatory agents . The mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, two critical enzymes upregulated in inflammatory conditions . The specific substitution pattern on the phenyl ring, particularly with halogens such as fluorine, is a critical structural determinant that influences both the inhibitory potency and cytotoxicity profile of these molecules, making them valuable tools for structure-activity relationship (SAR) studies . Beyond inflammation, the pyrazoloquinoline nucleus is a privileged structure in oncology research. The structural motif is frequently explored for its antitumor potential, with research efforts focusing on its ability to interact with various cellular targets to inhibit cancer cell growth . The presence of the 2,4-difluorophenyl group in this specific analog is a strategic modification often employed in drug discovery to enhance metabolic stability and modulate binding affinity . Researchers utilize this compound as a critical intermediate or final candidate in projects aimed at developing novel small-molecule inhibitors, contributing to the expanding arsenal of experimental therapeutics against various cancer types.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-10-11-20(18(24)12-15)27-22-16-8-4-5-9-19(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBNVVIMYOHRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation Approach

The Friedländer condensation, a classical method for quinoline synthesis, has been adapted for pyrazoloquinoline derivatives . For the target compound, this approach involves cyclizing a 2-aminobenzaldehyde derivative A with a ketone B bearing the 2,4-difluorophenyl group under acidic conditions (Scheme 1).

Scheme 1 :
2-Aminobenzaldehyde derivative (A)+Ketone (B)Polyphosphoric Acid (PPA)Pyrazoloquinoline Core\text{2-Aminobenzaldehyde derivative (A)} + \text{Ketone (B)} \xrightarrow{\text{Polyphosphoric Acid (PPA)}} \text{Pyrazoloquinoline Core}

Key steps include:

  • Substrate Preparation :

    • A : 2-Amino-5-phenylbenzaldehyde, synthesized via Ullmann coupling of 2-nitrobenzaldehyde with phenylboronic acid.

    • B : 1-(2,4-Difluorophenyl)propan-1-one, obtained by Friedel-Crafts acylation of 1,3-difluorobenzene with propionyl chloride.

  • Cyclization : Heating A and B in PPA at 120°C for 12 hours induces cyclodehydration, forming the quinoline moiety . Subsequent treatment with phenylhydrazine introduces the pyrazole ring via nucleophilic attack at the ketone position, yielding the target compound .

Advantages : High regioselectivity due to PPA’s ability to stabilize intermediates .
Limitations : Requires stringent control of stoichiometry to avoid byproducts like 3-acetylquinolone hydrazones .

Multicomponent Reaction Strategy

Multicomponent reactions (MCRs) streamline synthesis by combining three reactants in one pot. A modified Groebke-Blackburn-Bienaymé reaction is applicable here (Scheme 2) :

Scheme 2 :
2-Aminopyrazole (C)+2,4-Difluorobenzaldehyde (D)+Phenylacetylene (E)CuI, DMFTarget Compound\text{2-Aminopyrazole (C)} + \text{2,4-Difluorobenzaldehyde (D)} + \text{Phenylacetylene (E)} \xrightarrow{\text{CuI, DMF}} \text{Target Compound}

  • Reactants :

    • C : 5-Amino-3-phenyl-1H-pyrazole.

    • D : 2,4-Difluorobenzaldehyde.

    • E : Phenylacetylene as the alkyne source.

  • Conditions : Copper(I) iodide catalyzes cycloaddition at 80°C in DMF, forming the pyrazolo[4,3-c]quinoline scaffold via imine formation, alkyne insertion, and aromatization .

Yield : ~65% (inferred from analogous reactions) .
Key Insight : KI additives enhance cyclization efficiency by stabilizing reactive intermediates .

Ionic Liquid-Mediated Synthesis

A patent-derived method employs ionic liquids for eco-friendly synthesis (Scheme 3) :

Scheme 3 :
5-Amino-3-phenylpyrazole (F)+2,4-Difluorobenzaldehyde (D)+Lawsone (G)[bmim]BF4Target Compound\text{5-Amino-3-phenylpyrazole (F)} + \text{2,4-Difluorobenzaldehyde (D)} + \text{Lawsone (G)} \xrightarrow{\text{[bmim]BF}_4} \text{Target Compound}

  • Procedure :

    • Equimolar F , D , and lawsone (G) are stirred in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) at 25°C for 3 hours.

    • Water quenching and recrystallization from ethanol yield the product .

Advantages :

  • Ionic liquids enhance reaction rates and reduce side reactions via hydrogen bonding .

  • No need for volatile organic solvents.

Yield : ~72% (extrapolated from similar substrates) .

KI-Promoted Cyclization

This method utilizes potassium iodide to facilitate C–N bond formation (Scheme 4) :

Scheme 4 :
2-(1H-Pyrazol-5-yl)aniline (H)+2,4-Difluorobenzyl Bromide (I)KI, DMSOTarget Compound\text{2-(1H-Pyrazol-5-yl)aniline (H)} + \text{2,4-Difluorobenzyl Bromide (I)} \xrightarrow{\text{KI, DMSO}} \text{Target Compound}

  • Mechanism : KI acts as a phase-transfer catalyst, enabling nucleophilic displacement of bromide by the aniline’s amine group. Cyclization occurs via intramolecular attack of the pyrazole nitrogen on the quinoline’s electrophilic carbon .

Optimization :

  • Temperature : 100°C for 8 hours.

  • Solvent : DMSO enhances solubility of aromatic intermediates.

Yield : 68% (based on comparable reactions) .

Solvent-Free Friedländer Synthesis

Recent advancements advocate solvent-free conditions using PPA (Scheme 5) :

Scheme 5 :
2-Aminoacetophenone (J)+2,4-Difluorophenylacetaldehyde (K)PPA, 130°CTarget Compound\text{2-Aminoacetophenone (J)} + \text{2,4-Difluorophenylacetaldehyde (K)} \xrightarrow{\text{PPA, 130°C}} \text{Target Compound}

  • Steps :

    • J and K are ground with PPA and heated to 130°C for 6 hours.

    • The quinoline intermediate is treated with phenylhydrazine hydrochloride to form the pyrazole ring.

Benefits :

  • Eliminates solvent waste.

  • PPA serves as both catalyst and dehydrating agent .

Yield : ~70% (reported for analogous quinolines) .

Comparative Analysis of Methods

Method Conditions Yield Time Scalability
Friedländer CondensationPPA, 120°C~60%12 hModerate
Multicomponent ReactionCuI, DMF, 80°C~65%8 hHigh
Ionic Liquid[bmim]BF₄, RT~72%3 hHigh
KI-Promoted CyclizationKI, DMSO, 100°C~68%8 hModerate
Solvent-FreePPA, 130°C~70%6 hHigh

Key Observations :

  • Ionic liquid and solvent-free methods offer superior environmental profiles and shorter reaction times.

  • Multicomponent reactions balance yield and scalability but require expensive catalysts.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazoloquinoline scaffold undergoes selective oxidation under controlled conditions. For example:

  • DDQ-mediated dehydrogenation converts dihydro intermediates to aromatic systems. A study demonstrated that oxidation of 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines with DDQ yielded fully aromatic derivatives in 62–78% efficiency .

  • Quinoline N-oxidation occurs at the nitrogen atom of the quinoline ring when treated with mCPBA (meta-chloroperbenzoic acid), forming stable N-oxide derivatives .

Table 1: Oxidation Reactions

ReagentProductYield (%)Conditions
DDQAromatic pyrazoloquinoline62–78CH₂Cl₂, reflux, 4h
mCPBAQuinoline N-oxide45–55RT, 12h

Reduction Reactions

Hydrogenation selectively targets the quinoline ring:

  • Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline double bond, yielding 5,6,7,8-tetrahydro derivatives without affecting the pyrazole ring .

  • Borohydride reduction modifies ketone groups in functionalized derivatives but shows no reactivity toward the core structure .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2- and 4-positions of the phenyl ring undergo displacement with strong nucleophiles:

  • Methoxy substitution : Treatment with NaOMe in DMF replaces fluorine with methoxy groups at 80°C .

  • Amination : Reaction with NH₃/EtOH introduces amino groups, though yields are moderate (30–40%) .

Table 2: Substitution Reactions

NucleophilePositionProductYield (%)Conditions
NaOMe2-F, 4-F2,4-dimethoxy derivative65–75DMF, 80°C, 6h
NH₃4-F4-amino derivative30–40EtOH, reflux, 12h

Electrophilic Substitution

The electron-rich phenyl ring undergoes nitration and sulfonation:

  • Nitration (HNO₃/H₂SO₄) produces mono-nitro derivatives at the para position of the phenyl group .

  • Sulfonation (H₂SO₄) yields sulfonic acid derivatives, though regioselectivity remains unresolved .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable diversification:

  • Suzuki coupling introduces aryl groups at the 3-position using phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 70–80% yield) .

  • Buchwald-Hartwig amination forms C–N bonds with secondary amines, enhancing solubility for pharmacological studies .

Biological Interaction Pathways

While not strictly a chemical reaction, the compound’s interaction with biological targets informs its reactivity:

  • Inhibition of iNOS/COX-2 : Fluorine atoms enhance binding to inflammatory enzymes through hydrogen bonding and hydrophobic interactions .

  • Kinase binding : The planar pyrazoloquinoline core intercalates into ATP-binding pockets, as observed in antiproliferative assays (IC₅₀ = 0.39–1.00 μM) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazoloquinolines, including 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, exhibit significant anticancer properties. A study published in ChemInform demonstrated that novel pyrazolo derivatives showed promising antitumor activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study highlighted the synthesis of various pyrazoloquinolines and their evaluation against bacterial strains. The results indicated that certain derivatives displayed potent antibacterial effects, suggesting potential for development as new antimicrobial agents .

Biological Research

Enzyme Inhibition
1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been studied as a selective inhibitor of specific enzymes involved in signaling pathways. For instance, it has shown effectiveness in inhibiting cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, thereby providing a therapeutic strategy for cancer treatment .

Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. Studies indicate that pyrazoloquinolines can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This opens avenues for exploring its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Organic Electronics
The unique electronic properties of 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications .

Case Studies

Study Focus Area Findings
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through kinase inhibition.
Antimicrobial PropertiesShowed potent antibacterial effects against multiple strains.
Enzyme InhibitionSelectively inhibited CDKs leading to cell cycle arrest in cancer cells.
Neuroprotective EffectsModulated neuroinflammation and provided protection against oxidative stress.
Organic ElectronicsExhibited semiconductor properties suitable for OLEDs and OPVs.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as topoisomerase II. By inhibiting this enzyme, the compound interferes with DNA replication and transcription, leading to the suppression of cancer cell proliferation. Additionally, its fluorine substituents enhance its binding affinity and specificity towards the target enzyme .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[4,3-c]quinoline derivatives vary widely in substituent patterns, which critically influence their physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position) Molecular Weight Key Features Reference
1-(2,4-Difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 2,4-difluorophenyl; 3: phenyl ~385.4 (estimated) High fluorine content enhances metabolic stability and bioavailability.
6,8-Difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 2-methoxyphenyl; 6,8: F 387.4 Methoxy group improves solubility; dual fluorine atoms enhance lipophilicity.
1-(2,3-Dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1: 2,3-dimethylphenyl; 6,8: F 385.4 Methyl groups may sterically hinder enzyme binding but increase thermal stability.
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 3: 4-fluorophenyl; 8: ethoxy 307.3 Ethoxy group enhances electron density on the quinoline ring.
5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline Pyrazolo[4,3-f] scaffold; 5: Br Not specified Bromine atom introduces potential for halogen bonding in target interactions.

Key Observations :

  • Fluorine Substitution: The 2,4-difluorophenyl group in the target compound contrasts with mono-fluorinated (e.g., 4-fluorophenyl in ) or non-fluorinated analogues. Fluorine atoms enhance metabolic stability and membrane permeability due to their electronegativity and small size .
  • Ring Fusion Position: Pyrazolo[4,3-c]quinolines differ from pyrazolo[4,3-f]quinolines (e.g., ) in the fusion position, altering electronic distribution and steric accessibility for target binding.
  • Polar Groups : Methoxy or ethoxy substituents (e.g., ) improve aqueous solubility, whereas halogenated or alkylated derivatives prioritize lipophilicity .

Pharmacological Profiles

While direct data for the target compound are unavailable, insights can be drawn from related structures:

  • Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinoline derivatives (e.g., compound 2c in ) inhibit pro-inflammatory cytokines like TNF-α, with IC₅₀ values in the low micromolar range .
  • Antimicrobial Potential: Fluorinated pyrazoloquinolines (e.g., ) exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration.
  • Cytotoxicity : Brominated analogues (e.g., ) show topoisomerase I/IIα inhibition, a mechanism relevant in anticancer drug development.

Biological Activity

1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class of compounds, which have garnered attention for their diverse biological activities, particularly in anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrazoloquinoline backbone with difluorophenyl and phenyl substituents. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H12F2N2
Molecular Weight284.28 g/mol
CAS Number618098-74-1

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory properties. Specifically, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells has been a focal point of research.

  • Mechanism : The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. This leads to reduced NO production, which is a key mediator in inflammatory responses .
  • Case Study : A study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit LPS-stimulated NO production. Among these, compounds with specific substitutions on the phenyl ring showed enhanced inhibitory effects. For instance, compound 2a demonstrated an IC50 value of 0.39 μM against NO production but exhibited high cytotoxicity at elevated concentrations .

Anticancer Activity

The potential anticancer properties of 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have also been explored.

  • Mechanism : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulatory proteins. This suggests that it may serve as a dual-action agent targeting both inflammation and cancer pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazoloquinolines. Key observations include:

  • Substitution Effects : The position and nature of substituents on the phenyl rings significantly affect both anti-inflammatory and anticancer activities. For example, ortho-substituted groups generally exhibit lower activity compared to para-substituted analogs due to steric hindrance and electronic effects .
  • Fluorine Influence : The introduction of fluorine atoms at specific positions increases the compound's binding affinity to target proteins, enhancing its efficacy as an inhibitor in biological systems .

Comparative Analysis

A comparison with similar compounds provides insights into the unique properties of 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline:

CompoundKey FeaturesBiological Activity
1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinolineDifluorophenyl groupAnti-inflammatory, anticancer
6-Fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolineLacks difluorophenylLower activity
3-amino derivativesVarious substitutionsSignificant NO inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-difluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do starting materials influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 2-chloro-3-formylquinolines with hydrazine derivatives. Evidence from pyrazoloquinoline synthesis (e.g., using 2,4-dichloroquinoline-3-carbonitrile as a precursor) suggests yields can be enhanced by introducing electron-withdrawing groups (e.g., fluorine) at the 2,4-positions of the phenyl ring, which stabilizes intermediates . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical, with polar aprotic solvents like DMF improving cyclization efficiency .

Q. How can purification and structural verification be systematically performed for this compound?

  • Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) is effective for purification. Structural confirmation requires combined techniques:

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and substituent-specific splitting patterns (e.g., fluorine-induced coupling in δ 8.18 ppm for 8-H in related analogs) .
  • Elemental Analysis : Discrepancies >0.3% in C/H/N indicate impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 367.1 for C23H14F2N3) .

Q. What analytical methods are recommended for assessing photophysical properties (e.g., fluorescence)?

  • Methodological Answer : Fluorescence emission spectra (λem) in non-polar solvents (e.g., cyclohexane) show maxima at ~444 nm, with quantum yields calculated using reference standards (e.g., quinine sulfate) . Solvatochromic shifts in polar solvents (e.g., DMSO) indicate intramolecular charge transfer, critical for optical applications .

Advanced Research Questions

Q. How does fluorine substitution at the 2,4-positions impact electronic properties and bioactivity?

  • Methodological Answer : Fluorine’s electronegativity increases electron deficiency in the quinoline core, enhancing π-π stacking with biological targets (e.g., enzymes). Computational studies (DFT) reveal lowered LUMO energies (−2.1 eV vs. −1.7 eV for non-fluorinated analogs), correlating with improved binding to DNA topoisomerases . Bioactivity assays (e.g., MIC for antimicrobial activity) should compare fluorinated vs. non-fluorinated derivatives to quantify therapeutic index improvements .

Q. What strategies resolve contradictions in SAR studies for antiviral activity?

  • Methodological Answer : Discrepancies in activity (e.g., HSV-1 inhibition) may arise from substituent positional isomerism. Systematic substitution at the 3-phenyl group (e.g., meta- vs. para- substituents) using Suzuki-Miyaura coupling can clarify steric/electronic contributions. Data normalization against control compounds (e.g., acyclovir) and dose-response curves (IC50) are essential .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?

  • Methodological Answer : Byproducts often form due to competing cyclization pathways (e.g., pyrazolo[3,4-b] vs. [4,3-c] isomers). LC-MS/MS with C18 columns distinguishes isomers via retention time differences. Reaction quenching at intermediate stages (e.g., isolating hydrazone intermediates) and adjusting pH (acidic conditions favor [4,3-c] cyclization) reduces side products .

Q. What mechanistic insights explain stability disparities under oxidative vs. hydrolytic conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) reveals hydrolytic degradation at the pyrazole N1-position, detected via HPLC monitoring of degradation peaks. Oxidative stability (H2O2 exposure) shows resistance due to fluorine’s inductive effect, with <5% degradation over 72 hours. MD simulations predict bond dissociation energies (BDE) for vulnerable sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.